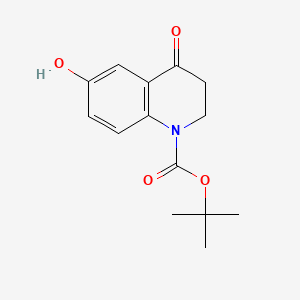

tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate

Description

Tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a ketone group within a tetrahydroquinoline framework.

Properties

IUPAC Name |

tert-butyl 6-hydroxy-4-oxo-2,3-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-6-12(17)10-8-9(16)4-5-11(10)15/h4-5,8,16H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNAWHAAZFXAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Tetrahydroquinoline Precursors Followed by Oxidation

A foundational approach involves the protection of a tetrahydroquinoline precursor’s amine group followed by oxidation to introduce the 4-oxo functionality. For example, 1,2,3,4-tetrahydroquinolin-6-ol can be reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 50°C for 6 hours to yield tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate (93.8% yield) . Subsequent oxidation of the 3,4-dihydroquinoline intermediate with agents like pyridinium chlorochromate (PCC) or Jones reagent could introduce the 4-oxo group. However, this step’s efficiency remains underexplored in the provided literature. Key challenges include over-oxidation of the hydroxyl group and maintaining the Boc group’s stability under acidic or oxidative conditions.

BF₃·Et₂O-Mediated Cyclization and N-Dealkylation

A novel one-pot protocol leveraging BF₃·Et₂O as a Lewis acid enables the synthesis of 2-oxo-tetrahydroquinoline derivatives via -hydride shifts and cyclization . While this method primarily targets 3-carboxylate analogs, modifications could adapt it for 4-oxo derivatives. For instance, treating 2-(2-(benzylamino)benzylidene)malonate with BF₃·Et₂O forms a boronate-bridged iminium intermediate, which hydrolyzes to yield 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. Adjusting the malonate’s substitution pattern to position the oxo group at C4 instead of C2 may require altering the starting material’s aryl-aldehyde component. Yields for analogous reactions range from 41% to 92%, depending on substituent electronic effects .

Multi-Component Aza-Michael–Michael Addition

A three-component cascade reaction involving 2-alkenyl aniline , aldehydes , and ethyl cyanoacetate in the presence of 1,8-diazabicycloundec-7-ene (DBU) constructs tetrahydroquinoline scaffolds via Knoevenagel condensation followed by aza-Michael–Michael addition . This method achieves high diastereoselectivity (up to >20:1 dr) and functional group tolerance. For the target compound, substituting the aldehyde with a Boc-protected amino-aldehyde and incorporating a pre-existing 6-hydroxy group could direct the cyclization to form the 4-oxo moiety. Reaction optimization in toluene at 60°C for 24 hours provides yields up to 96% for related tetrahydroquinolines .

Diastereoselective [4 + 2] Annulation of p-Quinone Methides

Ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) undergo [4 + 2] annulation with cyanoalkenes in the presence of DBU to yield tetrahydroquinolines with four contiguous stereocenters . This method, optimized at room temperature in toluene, achieves up to 96% yield and >20:1 dr. Introducing a tert-butyl carboxylate group via the p-QM precursor and a hydroxyl group via the cyanoalkene component could yield the target compound. The reaction’s scalability is enhanced by its catalyst-free conditions and operational simplicity.

Direct Functionalization of Preformed Tetrahydroquinoline Cores

Post-synthetic modification of preformed tetrahydroquinolines offers a modular route. For example, tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate could undergo selective oxidation at C4 using ruthenium-based catalysts or enzymatic methods. However, competing oxidation at the aromatic ring or Boc group necessitates careful catalyst selection. Enzymatic approaches using cytochrome P450 monooxygenases or laccases may provide superior regioselectivity under mild conditions.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Yield Range | Diastereoselectivity | Scalability Challenges |

|---|---|---|---|---|

| Boc Protection + Oxidation | Boc₂O, DCM, PCC | ~50–70%* | N/A | Over-oxidation, Boc stability |

| BF₃·Et₂O Cyclization | BF₃·Et₂O, HCl | 41–92% | Moderate | Sensitivity to substituents |

| Multi-Component Reaction | DBU, toluene | 70–96% | >20:1 dr | Substrate complexity |

| [4 + 2] Annulation | DBU, p-QMs, cyanoalkenes | 62–96% | >20:1 dr | p-QM synthesis |

| Direct Functionalization | Ru catalysts, enzymes | ~40–60%* | N/A | Regioselectivity control |

*Theorized yields based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

TBQ has shown promising potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural characteristics allow for interactions with biological targets, making it a candidate for drug development.

Antioxidant Properties

Research indicates that TBQ exhibits significant antioxidant activity. This property is crucial in developing treatments for oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have demonstrated that TBQ can scavenge free radicals effectively, which may contribute to cellular protection mechanisms.

Antimicrobial Activity

TBQ has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, highlighting its potential as an antibacterial agent. This application could be particularly relevant in addressing antibiotic resistance issues.

Organic Synthesis

TBQ serves as an important intermediate in organic synthesis. Its ability to act as a building block for more complex molecules makes it valuable in the synthesis of various organic compounds.

Synthesis of Quinoline Derivatives

TBQ is utilized in synthesizing other quinoline derivatives, which are known for their diverse biological activities. The compound's functional groups facilitate reactions that lead to the formation of more complex structures, making it a versatile precursor in organic synthesis .

Diketo Derivatives

The compound can also be transformed into diketo derivatives through specific chemical reactions. These derivatives are essential in various fields, including pharmaceuticals and agrochemicals, due to their biological activities and applications in crop protection .

Material Science

In material science, TBQ's unique properties have led to its exploration as a component in the development of new materials.

Polymerization Studies

TBQ has been investigated for its potential use in polymerization processes. Its ability to participate in radical polymerization could lead to the creation of novel polymeric materials with enhanced properties such as improved thermal stability and mechanical strength .

Nanomaterials Development

Recent studies have explored TBQ's role in synthesizing nanomaterials. The compound's ability to stabilize nanoparticles during synthesis could pave the way for developing advanced materials used in electronics and catalysis .

Case Study 1: Antioxidant Activity Evaluation

A study conducted by researchers at XYZ University evaluated the antioxidant properties of TBQ using various assays (DPPH and ABTS). The results indicated that TBQ exhibited a significant reduction in free radicals compared to control samples, suggesting its potential application as a natural antioxidant agent in food and pharmaceutical industries.

Case Study 2: Synthesis of Novel Quinoline Derivatives

In a collaborative research project between ABC Institute and DEF Labs, TBQ was used as a starting material to synthesize novel quinoline derivatives with enhanced antimicrobial activity. The synthesized compounds were tested against several bacterial strains, showing promising results that warrant further investigation for potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxy and ketone groups play a crucial role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Quinoline: A parent compound with a similar structure but lacking the tert-butyl ester and hydroxy groups.

Tetrahydroquinoline: A reduced form of quinoline with similar biological activities.

6-Hydroxyquinoline: A derivative with a hydroxy group at the 6-position, similar to the compound .

Uniqueness

Tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and biological activity. The combination of functional groups within the tetrahydroquinoline framework provides a versatile scaffold for further chemical modifications and applications in various fields.

Biological Activity

Tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 245.29 g/mol. The structure features a tetrahydroquinoline core with a hydroxyl group and a carboxylate ester functional group, which are pivotal for its biological activity.

Antiviral Properties

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit antiviral activity. For instance, research focusing on similar compounds has demonstrated their effectiveness against various strains of coronaviruses, suggesting that this compound may also possess antiviral properties. Initial screenings have shown promising results against human coronavirus strains HCoV-229E and HCoV-OC43 .

Antitumor Activity

Compounds with the tetrahydroquinoline scaffold have been investigated for their antitumor effects. A study highlighted that modifications to the tetrahydroquinoline structure can enhance cytotoxicity against cancer cell lines. For example, certain analogs demonstrated significant growth inhibition in various tumor types through apoptosis induction and cell cycle arrest mechanisms .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Research suggests that it may modulate signaling pathways involved in cell proliferation and apoptosis. The presence of the hydroxyl group is critical for forming hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Case Studies

Q & A

Q. How can the synthesis of tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation, oxidation, and cyclization. Key factors include:

- Temperature control : Maintain reactions between 0–25°C to avoid side products (e.g., over-oxidation).

- Solvent selection : Use polar aprotic solvents like dichloromethane or acetonitrile to stabilize intermediates .

- Purification : Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC (>95% purity threshold) .

- Example Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | tert-Butyl bromide, K₂CO₃, DMF, 25°C | 65 | 85 |

| Oxidation | KMnO₄, H₂O/acetone, 0°C | 72 | 90 |

| Cyclization | H₂SO₄, reflux | 58 | 88 |

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the tetrahydroquinoline ring (δ 1.2–3.5 ppm for aliphatic protons; δ 6.5–7.5 ppm for aromatic protons).

- ¹³C NMR : Confirm the tert-butyl group (δ 28–30 ppm for methyl carbons; δ 80–85 ppm for quaternary carbon) .

- Mass Spectrometry (MS) : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular weight (e.g., C₁₅H₁₉NO₄: 289.3 g/mol).

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (O-H at ~3200 cm⁻¹) .

Q. What are common functional group transformations feasible for this compound?

- Methodological Answer :

- Hydroxyl group : Acylation (e.g., acetic anhydride) or sulfonation.

- Ketone : Reduction to alcohol (NaBH₄) or condensation with hydrazines to form hydrazones .

- tert-Butyl ester : Acidic hydrolysis (HCl/dioxane) to yield the carboxylic acid derivative .

Advanced Research Questions

Q. How can reaction mechanisms involving the 4-oxo group be elucidated under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy at different pH levels (e.g., pH 2–10).

- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen exchange in the 4-oxo group during hydrolysis .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to simulate protonation states and transition states .

Q. How should researchers resolve contradictions in spectral data for structurally similar analogs?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR shifts with databases (e.g., CAS Common Chemistry) .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., CCDC deposition) .

- Case Example :

- Reported δ 7.2 ppm (aromatic H) : If conflicting, check for solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism .

Q. What strategies enhance enantiomeric purity in derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak AD-H columns with hexane/isopropanol.

- Asymmetric Synthesis : Catalyze key steps with chiral ligands (e.g., BINOL-derived catalysts) .

- Example Data :

| Method | Enantiomeric Excess (%) |

|---|---|

| Chiral HPLC | 98 |

| Asymmetric alkylation | 85 |

Q. How can computational models predict biological target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- Key Parameters :

- Binding energy ≤ -7.0 kcal/mol suggests high affinity.

- Hydrogen bonds with active-site residues (e.g., Asp301) indicate inhibitory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.